XMD8-87 Demonstrates Superior Kinome-Wide Selectivity Over Broad-Spectrum Inhibitors Like Dasatinib
When evaluated against a broad kinase panel, XMD8-87 shows exceptional selectivity, a key differentiator from multi-targeted kinase inhibitors like dasatinib. In a panel of approximately 100 kinases, XMD8-87 achieved >90% inhibition of its primary target, TNK2, while exhibiting less than 50% inhibition of all other kinases tested [1]. This contrasts sharply with dasatinib, a known TNK2 inhibitor, which is also a potent inhibitor of BCR-ABL, SRC family kinases, c-KIT, and PDGFR, leading to significant polypharmacology [2]. This high selectivity of XMD8-87 minimizes off-target-driven phenotypes, providing cleaner, more interpretable data.
| Evidence Dimension | Kinase Selectivity Profile |
|---|---|
| Target Compound Data | >90% inhibition of TNK2; <50% inhibition for ~100 other kinases at 10 µM |
| Comparator Or Baseline | Dasatinib (multi-kinase inhibitor with potent activity against BCR-ABL, SRC, KIT, PDGFR) |
| Quantified Difference | XMD8-87 is selective for TNK2; dasatinib potently inhibits a broad spectrum of kinases (Class-level difference) |
| Conditions | In vitro kinase inhibition panel (KinomeScan) at 10 µM concentration |
Why This Matters
Procurement of XMD8-87 is essential for experiments requiring target-specific TNK2 inhibition, where data would be confounded by the pleiotropic effects of a pan-kinase inhibitor.
- [1] Maxson JE, Abel ML, Wang J, et al. Identification and Characterization of Tyrosine Kinase Nonreceptor 2 Mutations in Leukemia through Integration of Kinase Inhibitor Screening and Genomic Analysis. Cancer Res. 2016;76(1):127-138. View Source
- [2] Lombardo LJ, Lee FY, Chen P, et al. Discovery of N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. J Med Chem. 2004;47(27):6658-6661. View Source
